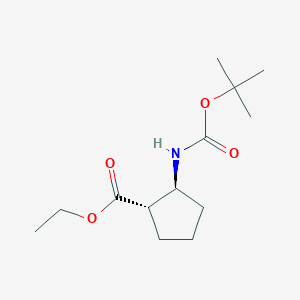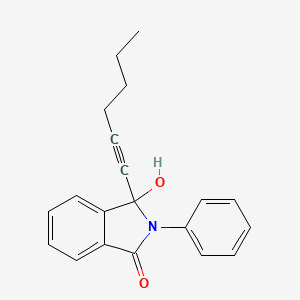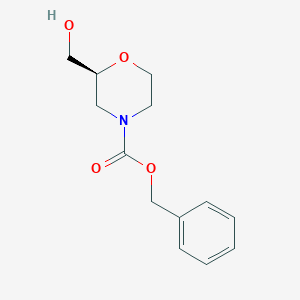![molecular formula C6H6N4 B3103375 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 14388-63-7](/img/structure/B3103375.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine
概要
説明
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group attached to the second position of the triazole ring.
作用機序
Target of Action
The primary targets of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific biological context. This compound has been found to interact with several targets, including RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . The interaction with these targets leads to changes in their activity, which can result in altered cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are also diverse. For example, it can affect the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific biological context. For instance, it has been found to inhibit the growth and colony formation of MGC-803 cells . It can also induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids can protect Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury . .
生化学分析
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetolactate synthase, which it inhibits effectively . This inhibition is significant because acetolactate synthase is a key enzyme in the biosynthesis of branched-chain amino acids. Additionally, this compound has been shown to interact with the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In gastric cancer cells (MGC-803), it has been observed to inhibit cell proliferation and induce apoptosis . This compound also causes G2/M phase arrest and regulates cell cycle-related and apoptosis-related proteins. Furthermore, it affects cell signaling pathways, particularly the ERK signaling pathway, which is crucial for cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of acetolactate synthase, leading to the disruption of branched-chain amino acid biosynthesis . Additionally, it inhibits the ERK signaling pathway by decreasing the phosphorylation levels of key proteins involved in this pathway, such as ERK1/2, c-Raf, MEK1/2, and AKT . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that it maintains its inhibitory effects on the ERK signaling pathway and acetolactate synthase over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetolactate synthase, affecting the biosynthesis of branched-chain amino acids . Additionally, it influences metabolic flux and metabolite levels, particularly in cancer cells, where it disrupts cellular metabolism and induces apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with target biomolecules and the subsequent biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and mechanochemical methods has been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines, which can exhibit different biological activities and properties .
科学的研究の応用
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
類似化合物との比較
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine fused ring system but differ in the position of the nitrogen atoms and substituents.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring, exhibiting different chemical and biological properties.
Pyrimidine derivatives: Compounds like zidovudine and methotrexate contain a pyrimidine ring and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-8-6-7-3-2-4-10(6)9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVILWHQIWQAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)







